N-cyclopropyl-2-(4-(2-(methylthio)benzamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 394.45 g/mol. The compound features a cyclopropyl group, a tetrazole ring, and an amide linkage, which contribute to its unique chemical properties and potential biological activities.
This compound is classified under the category of tetrazole derivatives, which are known for their diverse biological activities. It has been synthesized and studied for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
The synthesis of N-cyclopropyl-2-(4-(2-(methylthio)benzamido)phenyl)-2H-tetrazole-5-carboxamide typically involves several key steps:
The molecular structure of N-cyclopropyl-2-(4-(2-(methylthio)benzamido)phenyl)-2H-tetrazole-5-carboxamide can be represented using various structural formulas, including InChI and SMILES notations:
InChI=1S/C19H18N6O2S/c1-28-16-5-3-2-4-15(16)18(26)20-13-8-10-14(11-9-13)25-23-17(22-24-25)19(27)21-12-6-7-12/h2-5,8-12H,6-7H2,1H3,(H,20,26)(H,21,27)
This notation provides a detailed representation of the compound's structure, including its functional groups and connectivity.
N-cyclopropyl-2-(4-(2-(methylthio)benzamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions:
The products formed from these reactions depend on specific conditions and reagents used. For example:
The mechanism of action for N-cyclopropyl-2-(4-(2-(methylthio)benzamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. Binding to these targets modulates biochemical pathways and physiological responses, which can result in therapeutic effects.
N-cyclopropyl-2-(4-(2-(methylthio)benzamido)phenyl)-2H-tetrazole-5-carboxamide typically exhibits:
Key chemical properties include:
The purity of commercially available samples is often around 95%, indicating a high degree of reliability for research applications.
N-cyclopropyl-2-(4-(2-(methylthio)benzamido)phenyl)-2H-tetrazole-5-carboxamide has numerous applications in scientific research:
CAS No.: 115268-43-4
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.: 2409072-20-2
CAS No.: 33381-42-9